molecular formula C44H42F3N7O12 B2384880 BI-3663

BI-3663

货号: B2384880
分子量: 917.8 g/mol
InChI 键: ADTXLFJKQHYGPM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

BI-3663 具有广泛的科学研究应用,包括:

作用机制

BI-3663 通过利用 CRL4CRBN E3 泛素连接酶来触发 PTK2 的细胞内降解而发挥作用。该化合物与 E3 泛素连接酶和 PTK2 结合,将它们紧密地结合在一起。这种相互作用导致 PTK2 的多聚泛素化,将其标记为蛋白酶体降解。 结果,this compound 有效地从细胞中消除了 PTK2,破坏了其信号通路并抑制了其致癌功能

生化分析

准备方法

BI-3663 是通过连接器将 PTK2/FAK 抑制剂 (BI-4464) 与一种 cereblon (CRBN) E3 泛素连接酶配体 (泊马度胺) 连接起来合成的 。合成路线包括以下步骤:

化学反应分析

BI-3663 会发生多种类型的化学反应,包括:

在这些反应中常用的试剂和条件包括氧化剂(例如,过氧化氢),还原剂(例如,硼氢化钠)以及用于水解的酸性或碱性溶液。这些反应形成的主要产物取决于所用试剂和条件。

相似化合物的比较

与其他类似化合物相比,BI-3663 作为 PTK2 降解剂具有高度的选择性和效力,这使得它独一无二。类似的化合物包括:

This compound 由于其对 PTK2 的可逆但持久的降解,使其成为研究 PTK2 在癌症和其他疾病中的作用的宝贵工具

生物活性

BI-3663 is a proteolysis-targeting chimera (PROTAC) developed by Boehringer Ingelheim, designed to selectively degrade the protein PTK2 (also known as focal adhesion kinase or FAK). This compound represents a novel approach in targeted protein degradation, harnessing the body's ubiquitin-proteasome system to eliminate specific proteins implicated in various diseases, particularly cancer.

This compound operates by binding to both the target protein (PTK2) and an E3 ubiquitin ligase (Cereblon), facilitating the ubiquitination of PTK2. Once tagged, PTK2 is directed to the proteasome for degradation. This dual-targeting mechanism allows for a more effective reduction of PTK2 levels compared to traditional inhibitors, which merely block the activity of the protein without promoting its degradation.

Key Features of this compound

  • Target : PTK2 (FAK)
  • E3 Ligase : Cereblon
  • Mechanism : Induces ubiquitination and subsequent proteasomal degradation of PTK2.
  • Advantages : More effective in reducing protein levels and potentially overcoming resistance mechanisms associated with conventional inhibitors.

In Vitro Studies

Studies have shown that this compound effectively degrades PTK2 in various cancer cell lines. The compound demonstrated significant antiproliferative effects, although it was noted that its activity was not more potent than that of other FAK inhibitors like BI-4644. For instance, Rao et al. reported that while this compound induced substantial degradation of FAK in 12 different cell lines, its antiproliferative activity was comparable to that of BI-4644 .

Comparative Analysis with Other PROTACs

A comparative study highlighted the effectiveness of this compound against other PROTACs targeting FAK. The following table summarizes key findings:

CompoundTarget ProteinE3 LigaseIC50 (nM)Antiproliferative ActivityCell Lines Tested
This compoundPTK2Cereblon26.4Moderate12
BI-4644FAKN/A3.0HighVarious
A13FAKVHL26.4EnhancedA549

Case Studies

  • Breast Cancer Cell Lines : In studies involving MDA-MB-231 breast cancer cells, this compound exhibited a reduction in cell migration and invasion, suggesting its potential utility in treating metastatic disease .
  • Pancreatic Cancer Models : Research indicated that treatment with this compound led to decreased levels of phosphorylated AKT, a downstream signaling molecule critical for cell survival and proliferation, thereby impacting tumor growth dynamics .

Research Findings

Recent investigations into the selectivity and efficacy of this compound have yielded promising results:

  • Selectivity Profile : Quantitative mass spectrometry revealed that FAK was among the most significantly depleted proteins upon treatment with this compound, indicating a targeted action with minimal off-target effects .
  • Degradation Dynamics : Time-course experiments demonstrated rapid degradation of PTK2 within one hour of treatment, showcasing the efficiency of this compound in modulating protein levels quickly .

属性

IUPAC Name

N-[2-[2-[2-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethyl]-3-methoxy-4-[[4-[(3-oxo-1,2-dihydroinden-4-yl)oxy]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H42F3N7O12/c1-62-33-22-25(8-10-28(33)51-43-49-23-27(44(45,46)47)40(53-43)66-32-7-2-4-24-9-12-31(55)36(24)32)38(58)48-15-17-64-19-21-65-20-18-63-16-14-35(57)50-29-6-3-5-26-37(29)42(61)54(41(26)60)30-11-13-34(56)52-39(30)59/h2-8,10,22-23,30H,9,11-21H2,1H3,(H,48,58)(H,50,57)(H,49,51,53)(H,52,56,59)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADTXLFJKQHYGPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NCCOCCOCCOCCC(=O)NC2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O)NC5=NC=C(C(=N5)OC6=CC=CC7=C6C(=O)CC7)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H42F3N7O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

917.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。